Benzamide, 2-methyl-N-[2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]-
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Overview
Description
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluorinated isopropanol moiety and a pyridine ring
Preparation Methods
The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexafluorinated isopropanol moiety: This can be achieved through the reaction of hexafluoroacetone with an appropriate alcohol under acidic conditions.
Introduction of the pyridine ring: This step involves the reaction of the hexafluorinated intermediate with a pyridine derivative, often facilitated by a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylbenzoic acid or its derivatives under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The hexafluorinated isopropanol moiety enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used in various chemical reactions and as a solvent.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol with similar properties but different applications.
Trifluoromethylbenzene: A fluorinated aromatic compound used in organic synthesis and materials science.
The uniqueness of N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide lies in its combination of a hexafluorinated isopropanol moiety and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15F6N3O |
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Molecular Weight |
391.31 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylmethylamino)propan-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15F6N3O/c1-11-6-2-3-8-13(11)14(27)26-15(16(18,19)20,17(21,22)23)25-10-12-7-4-5-9-24-12/h2-9,25H,10H2,1H3,(H,26,27) |
InChI Key |
JWJZMBQOZRWVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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